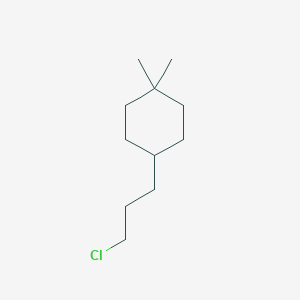
4-(3-Chloropropyl)-1,1-dimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloropropyl)-1,1-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 3-chloropropyl group and two methyl groups at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropropyl)-1,1-dimethylcyclohexane typically involves the alkylation of 1,1-dimethylcyclohexane with 3-chloropropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced separation techniques such as distillation or chromatography can further enhance the purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: Oxidation of the compound can lead to the formation of ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction can convert the chloropropyl group to a propyl group, using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: 4-(3-Hydroxypropyl)-1,1-dimethylcyclohexane
Oxidation: 4-(3-Oxopropyl)-1,1-dimethylcyclohexane
Reduction: 4-Propyl-1,1-dimethylcyclohexane
Applications De Recherche Scientifique
4-(3-Chloropropyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of cell membrane interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 4-(3-Chloropropyl)-1,1-dimethylcyclohexane involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloropropyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
4-(3-Chloropropyl)-1,1-dimethylcyclopentane: Similar structure but with a cyclopentane ring.
4-(3-Chloropropyl)-1,1-dimethylbenzene: Similar structure but with a benzene ring.
4-(3-Chloropropyl)-1,1-dimethylcycloheptane: Similar structure but with a cycloheptane ring.
Uniqueness: 4-(3-Chloropropyl)-1,1-dimethylcyclohexane is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its cyclohexane ring provides a stable, non-aromatic structure that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H21Cl |
|---|---|
Poids moléculaire |
188.74 g/mol |
Nom IUPAC |
4-(3-chloropropyl)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-11(2)7-5-10(6-8-11)4-3-9-12/h10H,3-9H2,1-2H3 |
Clé InChI |
KGGDANVDUHEHPN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)CCCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


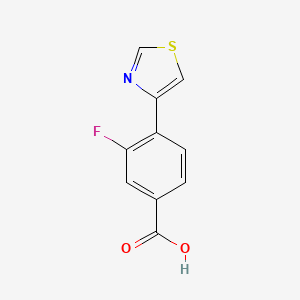
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
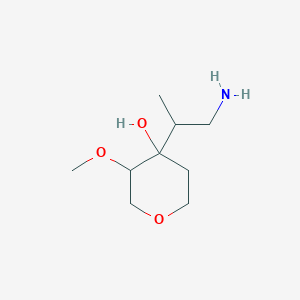
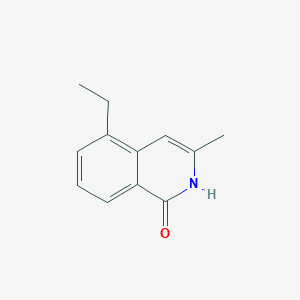

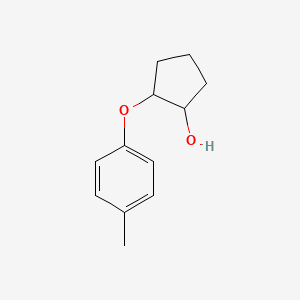
![2,6-Diisopropylphenyl{[4-(3-Methoxyphenyl)-1-pyrimidin-2-ylpiperidin-4-yl]carbonyl}sulfamate](/img/structure/B13171393.png)
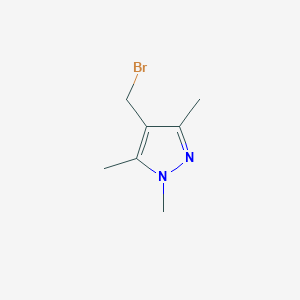
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)

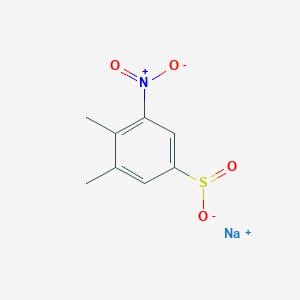
![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13171429.png)
